Methyl imidazo[1,2-b]pyridazine-8-carboxylate
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Overview
Description
Methyl imidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring The presence of a carboxylate group at the 8th position and a methyl group further defines its chemical structure
Preparation Methods
The synthesis of methyl imidazo[1,2-b]pyridazine-8-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal and active electrophiles such as bromoacetates. This two-step one-pot reaction is efficient and yields the desired product in moderate to high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Methyl imidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.
Functionalization: Radical reactions and transition metal-catalyzed reactions can be used to functionalize the imidazo[1,2-b]pyridazine scaffold
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Methyl imidazo[1,2-b]pyridazine-8-carboxylate has a wide range of scientific research applications:
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl imidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the interleukin-17A (IL-17A) pathway, which is involved in inflammatory responses . The compound binds to the IL-17A receptor, preventing the activation of downstream signaling pathways that lead to inflammation. This mechanism makes it a promising candidate for the treatment of inflammatory diseases.
Comparison with Similar Compounds
Methyl imidazo[1,2-b]pyridazine-8-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazines: These compounds also have a fused bicyclic structure and have been explored for their versatility in organic synthesis and drug development.
Pyridazine derivatives: These compounds, including pyridazine-3-one derivatives, have unique physicochemical properties and are used in drug discovery and molecular recognition.
The uniqueness of this compound lies in its specific substitution pattern and its potential as an IL-17A inhibitor, which distinguishes it from other similar compounds.
Biological Activity
Methyl imidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound features a unique structure comprising an imidazo[1,2-b]pyridazine core with a carboxylate functional group. The molecular formula is C₉H₈N₄O₂, which contributes to its solubility in various organic solvents and potential applications in drug design. The compound typically appears as a yellow solid.
Research indicates that this compound and its derivatives exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. Key mechanisms include:
- Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of kinases such as BCR-ABL and Tyk2, which are crucial in cancer progression and autoimmune diseases. For instance, a derivative showed an IC₅₀ value of 268 nM against Tyk2 JH2, indicating strong inhibitory activity .
- Antimicrobial Activity : Compounds within this class have demonstrated efficacy against multidrug-resistant strains of bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound derivatives:
- In vitro Studies : Various derivatives were tested against multiple cancer cell lines. For example, compounds showed IC₅₀ values ranging from 0.03 to 5.0 μM against different tumor types .
- Mechanistic Insights : Some derivatives were found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Efficacy
The compound has also been assessed for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.03 μM against Mycobacterium tuberculosis strains . This suggests that this compound could serve as a scaffold for developing new anti-TB agents.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with related compounds is provided below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate | Chlorine substitution at position 6 | Enhanced biological activity due to halogen |
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | Bromine substitution at position 6 | Potent kinase inhibition properties |
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid | Carboxylic acid instead of ester | Different solubility characteristics |
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl imidazo[1,2-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-10-11-5-4-9-7(6)11/h2-5H,1H3 |
InChI Key |
YNQABTRDJCMNST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NN2C1=NC=C2 |
Origin of Product |
United States |
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